molecular formula C18H19N5O3 B2782640 6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2320888-81-9

6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2782640
CAS No.: 2320888-81-9
M. Wt: 353.382
InChI Key: NOEQUNZAPBORNC-UHFFFAOYSA-N
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Description

6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with an indole moiety and a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by its acylation to introduce the indol-1-ylacetyl group. This intermediate is then reacted with piperazine under controlled conditions to form the piperazin-1-yl derivative. Finally, the pyrimidine-2,4-dione core is constructed through cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the indole group.

    Substitution: Halogenation and other substitution reactions can be performed on the indole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or indole rings.

Scientific Research Applications

6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-3-methylpyrimidine-2,4-dione: A similar compound with a methyl group on the pyrimidine ring.

    6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4,6-trione: A trione derivative with an additional carbonyl group.

Uniqueness

6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole, piperazine, and pyrimidine moieties allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-16-11-15(19-18(26)20-16)21-7-9-22(10-8-21)17(25)12-23-6-5-13-3-1-2-4-14(13)23/h1-6,11H,7-10,12H2,(H2,19,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQUNZAPBORNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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